![molecular formula C24H22ClN5OS B4714180 9-(4-chlorophenyl)-5-{[3-(dimethylamino)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4714180.png)
9-(4-chlorophenyl)-5-{[3-(dimethylamino)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the synthesis of thieno[2,3-c]pyridazines and pyrimido[4',5':4,5]thieno[2,3-c]pyridazines involves condensation, cycloalkylation, and cyclization steps, utilizing reagents like thiourea, halocompounds, and electrophilic reagents under reflux conditions (Gaby et al., 2003). These synthetic strategies highlight the complexity and versatility in the synthesis of heterocyclic compounds related to the target molecule.
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds is characterized by complex ring systems, often incorporating nitrogen, sulfur, and oxygen atoms. The structural elucidation of such compounds is typically achieved through spectral analyses. For instance, heteroaromatization to synthesize pyrano[2,3-d]pyrimidines and triazolopyrimidines involves intricate molecular rearrangements and cyclizations, showcasing the complexity of these molecules' architectures (El-Agrody et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving the target compound's class include cyclization, nucleophilic substitution, and condensation reactions. These reactions often lead to the formation of new heterocyclic rings or functionalization of existing ones. For example, the synthesis of triazine and triazepines from chromeno[2,3-d]pyrimidine demonstrates the potential for generating diverse heterocyclic systems with varying biological activities (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of heterocyclic compounds like solubility, melting points, and crystalline structure are crucial for their practical applications. These properties are often influenced by the presence of functional groups and the compound's overall molecular geometry. The crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals the importance of intermolecular interactions, such as hydrogen bonding and π-stacking, in determining the compound's physical properties (Repich et al., 2017).
properties
IUPAC Name |
13-(4-chlorophenyl)-8-[3-(dimethylamino)propylamino]-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5OS/c1-29(2)13-5-12-26-21-17-6-3-4-7-18(17)22-27-23-20(24(31)30(22)28-21)19(14-32-23)15-8-10-16(25)11-9-15/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJFSCNNYXVMCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NN2C(=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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